6-Methyldec-4-EN-2-one
Description
6-Methyldec-4-EN-2-one is an aliphatic unsaturated ketone characterized by a ten-carbon chain (decane backbone) with a methyl substituent at the sixth carbon and a ketone group at the second position. The compound also features a double bond between carbons 4 and 5, contributing to its structural rigidity and reactivity.
Properties
CAS No. |
88691-54-7 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
6-methyldec-4-en-2-one |
InChI |
InChI=1S/C11H20O/c1-4-5-7-10(2)8-6-9-11(3)12/h6,8,10H,4-5,7,9H2,1-3H3 |
InChI Key |
ABYUMJDTUAIERY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C=CCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyldec-4-EN-2-one can be achieved through various organic reactions. One common method involves the aldol condensation of 6-methyl-4-decenal with acetone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide (NaOH) and is carried out at room temperature. The product is then purified through distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 6-methyl-4-decenal followed by oxidation. This process utilizes catalysts such as palladium on carbon (Pd/C) for hydrogenation and chromium trioxide (CrO3) for oxidation. The large-scale production ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Methyldec-4-EN-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The double bond in the compound allows for electrophilic addition reactions, where halogens or hydrogen halides can add across the double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) in the presence of a catalyst.
Major Products
Oxidation: 6-Methyldecanoic acid.
Reduction: 6-Methyldec-4-en-2-ol.
Substitution: 6-Methyl-4,5-dihalodecane.
Scientific Research Applications
6-Methyldec-4-EN-2-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is utilized in the production of fragrances and flavors due to its unique scent profile.
Mechanism of Action
The mechanism of action of 6-Methyldec-4-EN-2-one involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the double bond allows for interactions with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues
(a) 2-Methyltridec-2-EN-6-one
- Structure : A 13-carbon chain with a methyl group at C2, a ketone at C6, and a double bond at C2.
- Key Differences: Longer carbon backbone (tridecane vs. decane) alters hydrophobicity and boiling point. Double bond position (C2 vs.
- Synthesis: Not explicitly described in the evidence, but PubChem lists it as a registered compound, implying established protocols .
(b) 6-Methyl-(E)-3-undecene (CAS 74630-52-7)
- Structure : An 11-carbon alkene with a methyl group at C6 and a double bond at C3.
- Key Differences :
(c) Irisquinone (2-[(Z)Heptadec-10'-enyl]-6-methoxybenzo-1,4-quinone)
- Structure: A phenolic quinone derivative with a 17-carbon alkenyl chain.
- Key Differences: Aromatic quinone core enables redox activity, unlike the aliphatic this compound. The methoxy group and extended alkyl chain enhance lipid solubility, suggesting biological membrane permeability .
Physicochemical Properties
| Property | This compound (Hypothetical) | 2-Methyltridec-2-EN-6-one | 6-Methyl-(E)-3-undecene |
|---|---|---|---|
| Molecular Formula | C₁₁H₂₀O | C₁₄H₂₄O | C₁₂H₂₄ |
| Molecular Weight (g/mol) | 168.28 | 208.34 | 168.32 |
| Boiling Point (°C) | ~230–240 (estimated) | ~260–270 (estimated) | ~210–220 (estimated) |
| Solubility | Low in water; soluble in organic solvents | Similar to decenone | Higher hydrophobicity |
Reactivity and Functional Group Analysis
- Ketone Reactivity : The ketone at C2 in this compound is less conjugated with the double bond (C4–C5) compared to 2-Methyltridec-2-EN-6-one, where the double bond (C2) is adjacent to the carbonyl. This may reduce electrophilicity and resistance to nucleophilic attack.
- Alkene Geometry : The (Z)- or (E)-configuration of the double bond (unreported for this compound) could influence steric interactions and stability, as seen in 6-Methyl-(E)-3-undecene .
- Biological Activity: Quinone derivatives like Irisquinone exhibit antioxidant or cytotoxic properties due to their redox-active cores, a feature absent in purely aliphatic ketones .
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